1,1-Diethylaziridinium

Azulene chemistry Regioselective alkylation Medicinal chemistry

1,1-Diethylaziridinium (CAS 18899-07-5) is a quaternary aziridinium ion, most commonly employed as its chloride salt N,N-diethylaziridinium chloride (DAC, CAS 2210-36-8). It belongs to the class of three-membered nitrogen-containing heterocycles that function as highly reactive electrophiles in ring-opening reactions.

Molecular Formula C6H14N+
Molecular Weight 100.18 g/mol
CAS No. 18899-07-5
Cat. No. B12805775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethylaziridinium
CAS18899-07-5
Molecular FormulaC6H14N+
Molecular Weight100.18 g/mol
Structural Identifiers
SMILESCC[N+]1(CC1)CC
InChIInChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1
InChIKeyJHCUCRUEVWJSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethylaziridinium (CAS 18899-07-5): Reactive Aziridinium Ion for Regioselective Synthesis, Cellulose Derivatization, and Textile Catalysis


1,1-Diethylaziridinium (CAS 18899-07-5) is a quaternary aziridinium ion, most commonly employed as its chloride salt N,N-diethylaziridinium chloride (DAC, CAS 2210-36-8). It belongs to the class of three-membered nitrogen-containing heterocycles that function as highly reactive electrophiles in ring-opening reactions [1]. Historically, this compound has been established as a versatile derivatizing agent for cellulose hydroxyl groups, a coreactant catalyst in durable-press textile finishing, and a synthetic intermediate capable of delivering exclusive regioisomers in aminoethylation reactions [2].

Why 1,1-Diethylaziridinium Cannot Be Replaced by Dimethyl, Tetramethyl, or Non-Aziridinium Analogs Without Loss of Performance


Aziridinium ions differ profoundly in steric bulk and electronic character, directly dictating regioselectivity, ring-opening kinetics, and catalytic latency. In aminoethylation, replacing the diethyl substitution with dimethyl or tetramethyl patterns causes loss of exclusive 2-substitution, yielding inseparable mixtures of 1- and 2-azulenyl regioisomers [1]. For cellulose chemistry, substituting DAC with the conventional alkylating agent 2-chloroethyldiethylamine alters the hydroxyl-group reactivity fingerprint and eliminates the base-dependent differential response essential for microstructural probing [2]. In textile catalysis, conventional Lewis acid catalysts such as MgCl₂ or Zn(NO₃)₂ cannot provide the 33-day delayed-cure latency that DAC uniquely enables [3].

1,1-Diethylaziridinium: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Exclusive 2-Substitution in Azulene Aminoethylation vs. Mixed Regioisomers with Dimethyl and Tetramethyl Analogs

In the aminoethylation of azulene and 4,6,8-trimethylazulene, the 1,1-diethylaziridinium ion yields exclusively 2-(1-azulenyl)ethanamine derivatives. Under identical conditions, 1,1-dimethylaziridinium, 2-methylaziridinium, and 1,1,2,2-tetramethylaziridinium ions all produce mixtures of 1- and 2-substituted regioisomers [1]. This exclusive regiochemical outcome eliminates the need for chromatographic separation of regioisomers and directly improves the synthetic efficiency of azulene-based bioactive amine libraries.

Azulene chemistry Regioselective alkylation Medicinal chemistry

33-Day Delayed-Cure Latency with Full Crease-Recovery Equivalence vs. Conventional Acid Catalysts

N,N-Diethylaziridinium chloride (DAC) functions as a coreactant catalyst that exhibits negligible premature crosslinking during delay periods extending to 33 days; post-cure crease-recovery angles of delayed samples match those achieved via immediate curing [1]. By contrast, conventional Lewis acid catalysts such as MgCl₂·6H₂O and Zn(NO₃)₂ are known to promote gradual N-methylol condensation during ambient storage, degrading fabric properties before the final curing step [2]. This latency advantage is critical for centralized treatment and distributed curing workflows.

Textile finishing Delayed-cure crosslinking Durable press

Base-Dependent Differential Hydroxyl Reactivity Profiling in Carbohydrates vs. 2-Chloroethyldiethylamine

Treatment of methyl D-glucopyranosides with N,N-diethylaziridinium chloride reveals that hydroxyl reactivity at C-2, C-3, and C-4 decreases with increasing NaOH concentration (0.1 M to 6.0 M), whereas C-6 hydroxyl reactivity remains essentially constant across the entire base range [1]. The alternative derivatizing agent 2-chloroethyldiethylamine operates via a direct SN2 mechanism and produces distinctly different relative rate constants and accessibility profiles for crystalline cellulose, failing to replicate the aziridinium's sensitivity to neighboring-group effects [2]. This differential base-response enables unambiguous discrimination between primary and secondary hydroxyl environments.

Carbohydrate chemistry Cellulose microstructure Hydroxyl accessibility probe

Universal N-Methylol Crosslinking Catalyst Scope vs. Substrate-Limited Conventional Alternatives

DAC effectively catalyzes the reaction of cotton cellulose with all four N-methylol reagents tested, with pronounced effectiveness for the two most commercially relevant agents: dimethylolethyleneurea (DMEU) and methylated trimethylolmelamine (MTMM) [1]. In contrast, conventional catalysts such as MgCl₂ and Zn(NO₃)₂ frequently require organic acid co-catalysts (e.g., citric acid, glycolic acid) and exhibit variable effectiveness dependent on the specific N-methylol substrate structure [2].

Cellulose crosslinking Durable press finishing Coreactant catalysis

High-Value Application Scenarios for 1,1-Diethylaziridinium Based on Verified Differentiation Evidence


Regioselective Synthesis of 2-Azulenylethanamine Bioactive Analog Libraries

Medicinal chemistry teams synthesizing azulene-based inhibitors of prostaglandin 15-hydroxydehydrogenase or cyclic AMP-phosphodiesterase can employ 1,1-diethylaziridinium ion to obtain exclusively the 2-(1-azulenyl)ethanamine regioisomer, avoiding the mixed 1-/2-substituted product streams generated by dimethyl or tetramethyl aziridinium analogs [1]. This simplifies purification and increases the throughput of SAR studies.

Delayed-Cure Durable Press Finishing of Cotton Garments with Extended Shelf Life

Textile manufacturers producing pre-treated, ready-to-cure garment panels can use DAC as the coreactant catalyst to achieve up to 33 days of ambient shelf life without premature crosslinking, while still delivering crease-recovery angles after final curing that are equivalent to immediate-cure processes [1]. This directly enables centralized chemical treatment followed by distributed garment manufacturing and curing.

Chemical Microstructural Analysis (CMA) of Cellulose and Hemicellulose Hydroxyl Accessibility

Cellulose and paper science laboratories can use N,N-diethylaziridinium chloride to map the relative accessibility of O(2)H, O(3)H, and O(6)H hydroxyl groups on crystalline and amorphous cellulose surfaces by exploiting the base-dependent reactivity differential, wherein C-6 reactivity remains constant while secondary hydroxyl reactivity decreases with increasing NaOH concentration [1]. This CMA method provides structural information not obtainable with 2-chloroethyldiethylamine derivatization.

Multi-Substrate Coreactant Catalyst for N-Methylol Cellulose Crosslinking Formulations

Industrial formulators supplying durable-press finishing agents can adopt DAC as a universal catalyst compatible with dimethylolethyleneurea, methylated trimethylolmelamine, and other N-methylol reagents, eliminating the need for substrate-specific catalyst optimization and organic acid co-catalyst additives required by MgCl₂- or Zn(NO₃)₂-based systems [1].

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